8-epi-Chlorajapolide F
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
8-epi-Chlorajapolide F, being a sesquiterpene, can undergo various chemical reactions. Common types of reactions include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-epi-Chlorajapolide F has several scientific research applications:
Chemistry: It is used as a reference compound in the study of sesquiterpenes and their derivatives
Biology: It has been studied for its cytotoxic effects on human cancer cell lines, although it has shown limited cytotoxicity
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment
Industry: It is used in the development of natural product-based pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 8-epi-Chlorajapolide F is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell growth and apoptosis. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
8-epi-Chlorajapolide F is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include other sesquiterpenes isolated from Chloranthus japonicus and related plants . These compounds may share similar chemical properties and biological activities but differ in their specific molecular structures and effects.
Properties
Molecular Formula |
C16H20O4 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(1S,7S,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
InChI |
InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16+/m1/s1 |
InChI Key |
NIDGSFJPVYDWLY-NEQHGRNDSA-N |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@]2(OC1=O)OC)O)C |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C |
Origin of Product |
United States |
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